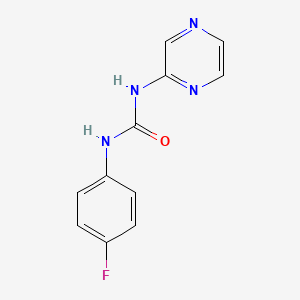
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-115, is a potent inhibitor of the enzyme aminopeptidase N (APN). APN is involved in the metabolism of neuropeptides and plays a critical role in the regulation of pain, addiction, and learning and memory. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.
Wirkmechanismus
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 works by inhibiting the enzyme APN, which plays a critical role in the metabolism of neuropeptides. By inhibiting APN, this compound-115 increases the levels of neuropeptides in the brain, which can have a variety of effects on neuronal function. For example, increased levels of neuropeptides can reduce the excitability of neurons, which can help to reduce seizures and other forms of hyperexcitability in the brain.
Biochemical and Physiological Effects:
This compound-115 has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound-115 has been shown to increase the levels of neuropeptides in the brain, which can have a variety of effects on neuronal function. This compound-115 has also been shown to reduce the activity of the enzyme glutamate carboxypeptidase II (GCPII), which is involved in the metabolism of the neurotransmitter glutamate. By reducing the activity of GCPII, this compound-115 can increase the levels of glutamate in the brain, which can have a variety of effects on neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 in lab experiments is its potency and specificity as an inhibitor of APN. This compound-115 has been shown to be highly effective at inhibiting APN, with minimal off-target effects. This makes this compound-115 an ideal tool for studying the role of APN in various physiological and pathological processes.
One limitation of using this compound-115 in lab experiments is its relatively short half-life in vivo. This compound-115 has a half-life of approximately 2 hours in rats, which can limit its effectiveness in long-term studies. Additionally, this compound-115 has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115. One area of interest is the potential therapeutic applications of this compound-115 in the treatment of neurological disorders such as epilepsy, addiction, and cognitive impairment. Additionally, further research is needed to better understand the mechanisms of action of this compound-115 and its effects on neuronal function. Finally, there is interest in developing more potent and selective inhibitors of APN, which could have even greater therapeutic potential than this compound-115.
Synthesemethoden
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 3-methylphenylamine, followed by cyclization with pyrrolidine. The resulting compound is then purified through column chromatography to obtain pure this compound-115.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound-115 has shown promising results in reducing seizures in animal models of epilepsy and in reducing drug-seeking behavior in animal models of addiction. This compound-115 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-6-4-7-14(12-13)20-18(22)21-11-5-10-17(21)15-8-2-3-9-16(15)19/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGIKKNCRSYXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6123075.png)
![2-mercapto-3-(4-pyridinylmethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6123083.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6123089.png)
![N-(2-cycloheptylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6123090.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)
![3-(3-acetylphenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6123111.png)
![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)
![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6123135.png)
![2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)
![N-[3-(4-ethylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B6123144.png)